molecular formula C9H13ClN2 B13028978 1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine

1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine

Katalognummer: B13028978
Molekulargewicht: 184.66 g/mol
InChI-Schlüssel: AKKQTIGOCNPSES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol . This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine can be achieved through various methods. One common approach involves the electrocatalytic 1,2-diamination of alkenes . This method utilizes a combination of an organic redox catalyst and electricity to introduce two amino groups across an alkene feedstock. The reaction is scalable and ensures broad compatibility with a variety of substrates. The reaction conditions typically involve the use of sulfamides and aryl alkenes, resulting in high diastereoselectivity and regioselectivity .

Analyse Chemischer Reaktionen

1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine can be compared to other similar compounds, such as ethylenediamine and 1,2-diaminopropane . While ethylenediamine is a simple diamine with two amino groups attached to an ethane backbone, this compound has additional functional groups (chloro and methyl) attached to a phenyl ring, making it more versatile in terms of reactivity and applications. The presence of these functional groups also imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .

Eigenschaften

Molekularformel

C9H13ClN2

Molekulargewicht

184.66 g/mol

IUPAC-Name

1-(2-chloro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3

InChI-Schlüssel

AKKQTIGOCNPSES-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(CN)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.